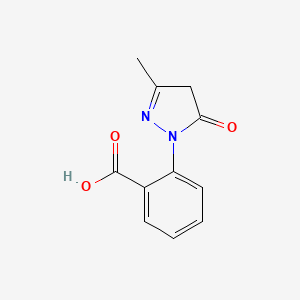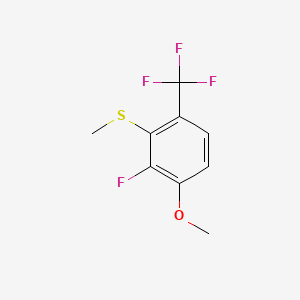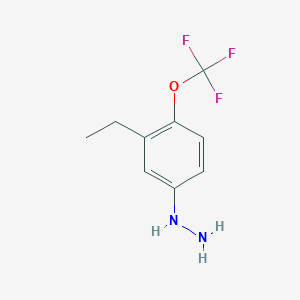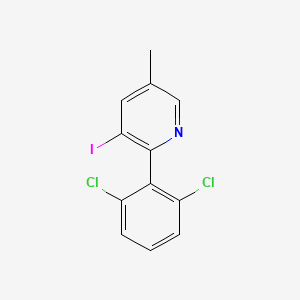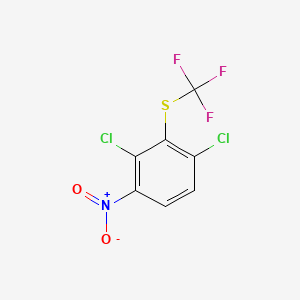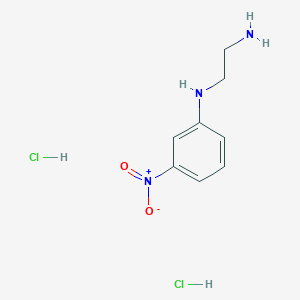
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl is an organic compound with the molecular formula C8H11N3O2·2HCl. This compound is characterized by the presence of a nitrophenyl group attached to an ethanediamine backbone. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl typically involves the reaction of 3-nitrobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The nitrophenyl group plays a crucial role in these interactions, facilitating binding through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(4-Nitrophenyl)-1,2-ethanediamine
- N1-(2-Nitrophenyl)-1,2-ethanediamine
- N1-(3-Nitrophenyl)-1,2-propanediamine
Uniqueness
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propiedades
Fórmula molecular |
C8H13Cl2N3O2 |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
N'-(3-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;;/h1-3,6,10H,4-5,9H2;2*1H |
Clave InChI |
CFKZVAHABCRZOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



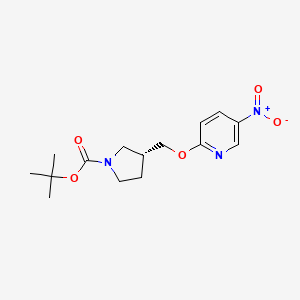
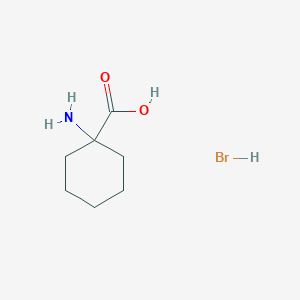

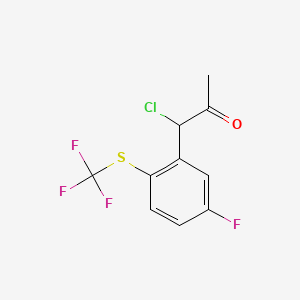
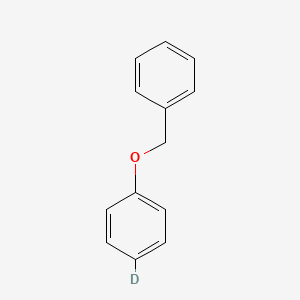
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
